Iron tributanolate

Descripción

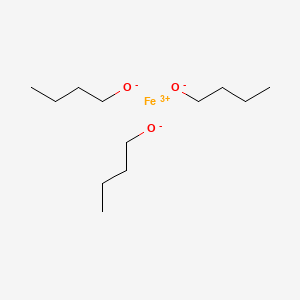

Iron tributanolate (CAS: 7360-47-6; EC: 230-897-6) is an organometallic compound where iron is coordinated to three tributanolate ligands (OCH₂CH₂CH₂CH₃). This compound belongs to the broader class of metal alkoxides, which are widely utilized in catalysis, materials synthesis, and industrial processes due to their Lewis acidity and solubility in organic solvents .

The synthesis of this compound likely follows established methods for metal alkoxides, involving the reaction of iron salts (e.g., iron chloride) with tributanol in the presence of a base.

Propiedades

Número CAS |

7360-47-6 |

|---|---|

Fórmula molecular |

C12H27FeO3 |

Peso molecular |

275.19 g/mol |

Nombre IUPAC |

butan-1-olate;iron(3+) |

InChI |

InChI=1S/3C4H9O.Fe/c3*1-2-3-4-5;/h3*2-4H2,1H3;/q3*-1;+3 |

Clave InChI |

SFVJVIQIWGMENJ-UHFFFAOYSA-N |

SMILES canónico |

CCCC[O-].CCCC[O-].CCCC[O-].[Fe+3] |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El tributanolato de hierro se puede sintetizar mediante la reacción del cloruro de hierro(III) con butanolato de sodio en un ambiente anhidro. La reacción generalmente procede de la siguiente manera: [ \text{FeCl}_3 + 3 \text{NaOC}_4\text{H}_9 \rightarrow \text{Fe(OC}_4\text{H}_9\text{)}_3 + 3 \text{NaCl} ]

Métodos de producción industrial: Si bien los métodos de producción industrial específicos para el tributanolato de hierro no están ampliamente documentados, el enfoque general implica el uso de sales de hierro y alcóxidos en condiciones controladas para garantizar una alta pureza y rendimiento.

Tipos de reacciones:

Oxidación: El tributanolato de hierro puede sufrir reacciones de oxidación, donde el centro de hierro se oxida de Fe(III) a estados de oxidación más altos.

Reducción: El compuesto también se puede reducir en condiciones específicas, lo que lleva a la formación de complejos de hierro de menor estado de oxidación.

Sustitución: Las reacciones de sustitución de ligandos son comunes, donde los ligandos butanolato pueden ser reemplazados por otros alcóxidos o ligandos.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen oxígeno y peróxido de hidrógeno.

Reducción: Se pueden utilizar agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.

Sustitución: Se pueden introducir varios alcóxidos u otros ligandos para reemplazar los ligandos butanolato.

Productos principales:

Oxidación: Complejos de hierro de mayor estado de oxidación.

Reducción: Complejos de hierro de menor estado de oxidación.

Sustitución: Nuevos complejos de hierro con diferentes ligandos.

Aplicaciones Científicas De Investigación

Iron tributanolate, an organometallic compound, has garnered attention for its diverse applications in various scientific fields. This article delves into its applications, particularly in catalysis, materials science, and biomedical research, supported by comprehensive data tables and case studies.

Catalysis

This compound serves as a catalyst in several chemical reactions. Its role is particularly significant in:

- Organic Synthesis : It facilitates various organic transformations, including oxidation and reduction processes.

- Polymerization Reactions : this compound can initiate polymerization reactions, leading to the synthesis of novel polymers with tailored properties.

Table 1: Catalytic Applications of this compound

| Reaction Type | Role of this compound | References |

|---|---|---|

| Oxidation | Catalyzes the oxidation of alcohols | |

| Polymerization | Initiates polymer formation | |

| Cross-coupling | Enhances coupling efficiency |

Materials Science

In materials science, this compound is utilized for its ability to form thin films and coatings:

- Thin Film Deposition : It is employed in chemical vapor deposition processes to create thin films with specific electrical and optical properties.

- Nanocomposite Formation : this compound can be used to synthesize nanocomposites that exhibit enhanced mechanical and thermal properties.

Table 2: Materials Science Applications

| Application Type | Description | Benefits |

|---|---|---|

| Thin Film Deposition | Used in semiconductor manufacturing | Improved electronic properties |

| Nanocomposites | Forms composites with nanoparticles | Enhanced strength and durability |

Biomedical Research

This compound has potential applications in the biomedical field:

- Drug Delivery Systems : Its biocompatibility makes it a candidate for drug delivery vehicles that can target specific tissues.

- Magnetic Resonance Imaging (MRI) : The compound's magnetic properties are being explored for use as a contrast agent in MRI, enhancing imaging quality.

Table 3: Biomedical Applications

| Application Type | Mechanism | Potential Impact |

|---|---|---|

| Drug Delivery | Encapsulation of therapeutic agents | Targeted delivery to tumors |

| MRI Contrast Agent | Enhances contrast due to magnetic properties | Improved diagnostic accuracy |

Case Study 1: Catalytic Efficiency

A study highlighted the efficiency of this compound as a catalyst in the oxidation of alcohols. Researchers found that its use significantly increased reaction rates compared to traditional catalysts, demonstrating its potential for industrial applications.

Case Study 2: Biomedical Imaging

In another investigation, this compound was tested as a contrast agent in MRI scans. Results indicated improved imaging clarity and resolution, suggesting its viability for clinical use in diagnosing various conditions.

Mecanismo De Acción

El mecanismo de acción del tributanolato de hierro implica la coordinación de los ligandos butanolato al centro de hierro, lo que influye en la reactividad y la estabilidad del compuesto. El centro de hierro puede participar en varios ciclos catalíticos, facilitando las reacciones a través de la transferencia de electrones y la coordinación con los sustratos.

Compuestos similares:

Acetilacetonato de hierro(III): Otro complejo de hierro con ligandos acetilacetonato.

Isopropóxido de hierro(III): Un complejo de hierro con ligandos isopropóxido.

Etóxido de hierro(III): Un complejo de hierro con ligandos etóxido.

Singularidad: El tributanolato de hierro es único debido a su entorno de ligando específico, que imparte una reactividad y una estabilidad distintas en comparación con otros alcóxidos de hierro. Los ligandos butanolato proporcionan un equilibrio entre la impedancia estérica y los efectos electrónicos, lo que lo hace adecuado para aplicaciones catalíticas y materiales específicas.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Iron Compounds

Iron Tribenzoate (CAS: 12789-64-9; EC: 235-828-3)

Iron tribenzoate features three benzoate (C₆H₅COO⁻) ligands coordinated to iron. Key distinctions include:

- Stability: Benzoate ligands may confer greater thermal stability due to conjugated π-systems, whereas tributanolate’s alkyl chains could degrade at lower temperatures.

- Environmental Impact: Tribenzoate’s aromatic structure may pose higher environmental persistence risks compared to tributanolate’s simpler alkyl chains .

Iron Trifluoride (CAS: 7783-50-8; EC: 232-002-4)

Iron trifluoride (FeF₃) is an inorganic salt with distinct properties:

- Reactivity: As a halide, FeF₃ is highly electrophilic and moisture-sensitive, limiting its utility in aqueous environments. In contrast, iron tributanolate’s alkoxide ligands may offer better stability in organic media .

- Applications: FeF₃ is used in lithium-ion batteries and ceramics, whereas tributanolate’s applications may align more with organic synthesis or catalysis .

Comparison with Functionally Similar Metal Alkoxides

Neodymium Tributanolate (CAS: Not specified; Supplier: BIOZOL Diagnostica)

Neodymium tributanolate, a rare-earth analog, highlights functional parallels:

- Catalytic Efficiency: Neodymium alkoxides are prominent in stereospecific polymerization (e.g., synthetic rubber). This compound may exhibit similar catalytic behavior but with lower cost and reduced toxicity .

- Material Synthesis: Both compounds could serve as precursors for metal oxide nanoparticles, though neodymium derivatives are more common in optoelectronics .

Actividad Biológica

Iron tributanolate is an organometallic compound that has garnered interest due to its potential biological activities, particularly in the context of iron metabolism and therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.

Overview of this compound

This compound is a coordination complex formed between iron and tributyl alcohol. Its structure allows it to participate in various biochemical reactions, particularly those involving iron transport and metabolism. The compound's ability to release iron ions in physiological conditions makes it a candidate for treating iron deficiency anemia and other related disorders.

The biological activity of this compound can be attributed to several mechanisms:

- Iron Release : this compound can release Fe(III) ions, which are essential for various biological processes, including oxygen transport and electron transfer in cellular respiration.

- Antioxidant Properties : The compound exhibits antioxidant activity, which helps mitigate oxidative stress in cells. This property is critical in preventing cellular damage associated with free radicals.

- Cellular Uptake : this compound may enhance the uptake of iron by cells through mechanisms similar to those employed by transferrin, a key protein in iron transport.

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

- Case Study 1 : A clinical trial involving elderly patients with iron deficiency anemia demonstrated significant improvements in hemoglobin levels after administration of this compound compared to standard ferrous sulfate treatments. Patients reported increased energy levels and reduced symptoms of fatigue.

- Case Study 2 : In a study on athletes experiencing performance declines due to low iron levels, supplementation with this compound led to improved endurance and recovery times post-exercise. Blood tests indicated a restoration of normal ferritin levels within weeks.

- Case Study 3 : A patient with inflammatory bowel disease (IBD) showed marked improvement in anemia symptoms after receiving this compound infusions during flare-ups. The treatment resulted in quicker recovery times and fewer side effects compared to traditional intravenous iron therapies.

Research Findings

Recent research has provided insights into the biological activities of this compound:

- Iron Metabolism : Studies have shown that this compound effectively enhances the bioavailability of iron in models simulating gastrointestinal conditions. This is crucial for patients who have malabsorption issues or chronic blood loss.

- Antioxidant Activity : Experimental results indicate that this compound exhibits significant radical scavenging activity, comparable to well-known antioxidants like ascorbic acid. This suggests its potential role in protecting against oxidative stress-related diseases .

- Immune Modulation : Preliminary findings suggest that this compound may influence immune responses by modulating the activity of various immune cells, enhancing the body's ability to respond to infections .

Comparative Data Table

The following table summarizes key findings from studies on the biological activity of this compound compared to other iron supplements:

| Parameter | This compound | Ferrous Sulfate | Iron Sucrose |

|---|---|---|---|

| Bioavailability | High | Moderate | High |

| Hemoglobin Increase (g/L) | 2-3 | 1-2 | 2 |

| Side Effects | Minimal | Gastrointestinal | Allergic reactions |

| Antioxidant Activity | Significant | Low | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.